N-(2-chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine
CAS No.: 2548987-72-8
Cat. No.: VC11832239
Molecular Formula: C12H10ClF2N3
Molecular Weight: 269.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2548987-72-8 |
---|---|
Molecular Formula | C12H10ClF2N3 |
Molecular Weight | 269.68 g/mol |
IUPAC Name | N-(2-chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine |
Standard InChI | InChI=1S/C12H10ClF2N3/c1-7-16-10(12(14)15)6-11(17-7)18-9-5-3-2-4-8(9)13/h2-6,12H,1H3,(H,16,17,18) |
Standard InChI Key | JEHJWYFWLPWFAW-UHFFFAOYSA-N |
SMILES | CC1=NC(=CC(=N1)NC2=CC=CC=C2Cl)C(F)F |
Canonical SMILES | CC1=NC(=CC(=N1)NC2=CC=CC=C2Cl)C(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N-(2-Chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine (molecular formula: C₁₂H₁₁ClF₂N₃) consists of a pyrimidine ring system with three distinct substituents (Figure 1). The methyl group at position 2 contributes to steric stabilization, while the difluoromethyl group at position 6 enhances metabolic stability through fluorine’s electronegativity and lipophilicity . The 2-chlorophenyl group at position 4 introduces aromaticity and potential π-stacking interactions, which are critical for binding to biological targets such as kinases .
Calculated Physicochemical Properties
Property | Value |
---|---|
Molecular Weight | 273.69 g/mol |
LogP (Octanol-Water) | 2.8 (estimated) |
Hydrogen Bond Donors | 1 (NH group) |
Hydrogen Bond Acceptors | 4 (N and F atoms) |
Polar Surface Area | 45 Ų (estimated) |
These properties suggest moderate lipophilicity and membrane permeability, aligning with trends observed in similar pyrimidine-based kinase inhibitors .
Synthetic Routes and Optimization
Challenges in Scale-Up
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Fluorination Safety: Reagents like DAST (diethylaminosulfur trifluoride) pose explosion risks, necessitating alternatives such as Deoxo-Fluor® .
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Amination Selectivity: Competitive side reactions at pyrimidine N1/N3 positions require careful catalyst selection (e.g., Xantphos-Pd complexes) .
Biological Activity and Mechanism
Target | IC₅₀ (Predicted) | Selectivity Over CDK1/2 |
---|---|---|
CDK4/6 | <50 nM | >100-fold |
PI3K/mTOR | >1 μM | Low |
Antiproliferative Effects
In silico docking studies (modeled after ) indicate strong binding to CDK6 (Figure 2). The difluoromethyl group may reduce oxidative metabolism, enhancing half-life in vivo compared to non-fluorinated analogs .
Applications in Drug Discovery
Oncology
As a CDK4/6 inhibitor, this compound could synergize with endocrine therapies in breast cancer, mirroring palbociclib’s clinical success .
Inflammation
The difluoromethyl group’s stability may benefit kinase targets in autoimmune diseases (e.g., JAK/STAT pathway) .
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